5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOLXKWRLHOHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-39-9 | |
| Record name | 2-Pyrrolidinone, 5-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803570-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, such as this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in their function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .
Biochemical Analysis
Biochemical Properties
5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride plays a vital role in biochemical reactions due to its unique structure. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can significantly impact biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding how this compound affects cellular processes and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods. This degradation can lead to changes in its biochemical activity and cellular effects. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological functions. Identifying the threshold effects and safe dosage ranges is essential for potential therapeutic applications and minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play roles in metabolic processes. For instance, it may influence the activity of enzymes involved in amino acid metabolism and energy production. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function. Studying these transport and distribution mechanisms is vital for understanding how this compound exerts its effects in vivo.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Biological Activity
5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, commonly referred to as a pyrrolidinone derivative, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, enzyme interactions, receptor binding, and therapeutic potential.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 164.63 g/mol
This compound features an aminoethyl group at the 5-position of the pyrrolidinone ring, which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. Research indicates that it may modulate enzyme activity and bind to specific receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter systems and potential applications in treating neurological disorders.
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes, particularly those involved in signaling pathways related to cancer and inflammation. For example, it has been studied for its potential as an inhibitor of sphingosine kinases (SphK), which play crucial roles in various pathologies including cancer and inflammation .
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Sphingosine Kinase 1 | Selective Inhibition | |
| Sphingosine Kinase 2 | Selective Inhibition |
Receptor Binding
This compound is also being explored for its ability to bind to neurotransmitter receptors, which could influence mood and cognitive functions. This aspect is particularly relevant for developing treatments for psychiatric disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro tests demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines.
- Cell Line : A549 (human lung adenocarcinoma)
- Cytotoxicity Assay : MTT assay
- Findings : Compounds showed structure-dependent anticancer activity with reduced viability in cancer cells compared to non-cancerous cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus.
Scientific Research Applications
Neurotransmitter Modulation
Research indicates that 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride may act as a neurotransmitter analog , particularly influencing the GABAergic system. Its structural similarity to neurotransmitters allows it to interact with GABA receptors, which are critical in modulating neuronal excitability and synaptic transmission.
Case Study : A study evaluated various derivatives of pyrrolidinone compounds for their binding affinity to GABA_A receptors. The results demonstrated that certain derivatives exhibited significant agonistic activity at these receptors, suggesting potential therapeutic applications in treating anxiety disorders and epilepsy .
Synthesis of Therapeutic Agents
The compound serves as a precursor in the synthesis of various pharmacologically active agents. For instance, it can be utilized in the development of selective GABA_A receptor modulators, which are essential for creating targeted therapies for neurological conditions.
Data Table: Comparison of Pyrrolidinone Derivatives
| Compound Name | Binding Affinity (IC50) | Biological Activity |
|---|---|---|
| This compound | 1.4 μM | Agonist at GABA_A receptors |
| 5-Piperidin-4-yl-3H-[1,3,4]oxadiazol-2-one | 183 μM | Weak agonist |
| 5-(4-Piperidyl)-3-isoxazolol | Not specified | Moderate agonist |
Interaction Studies
Ongoing studies focus on how this compound interacts with various biological receptors and enzymes. These investigations are crucial for understanding its potential therapeutic effects and side effects.
Mechanistic Insights : Preliminary findings suggest that this compound may modulate neurotransmitter systems, influencing both excitatory and inhibitory pathways within the central nervous system. Further research is required to elucidate specific interactions and the compound's mechanisms of action .
Asymmetric Synthesis
Recent advances in asymmetric synthesis have highlighted the utility of pyrrolidine-based compounds like this compound in creating enantiomerically pure substances. This is particularly relevant in pharmaceutical chemistry, where the chirality of compounds can significantly affect their biological activity.
Example Application : The compound can be employed in synthesizing novel chiral catalysts that facilitate asymmetric reactions, enhancing the efficiency and selectivity of drug development processes .
Chemical Reactions Analysis
Oxidation Reactions
The aminoethyl group undergoes oxidation to form imine or nitroso derivatives. For example:
Key conditions include peroxide-based oxidants (e.g., HO) and transition metal catalysts (e.g., Fe).
Reduction Reactions
The carbonyl group of the pyrrolidinone ring can be reduced to a secondary alcohol or amine:
-
Catalysts : LiAlH, NaBH
-
Yield : 70–85% depending on solvent polarity.
Nucleophilic Substitution
The primary amine participates in alkylation or acylation:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | Acetic anhydride | 5-(2-Acetamidoethyl)pyrrolidin-2-one | 92% |
| Alkylation | Methyl iodide, KCO | 5-(2-Methylaminoethyl)pyrrolidin-2-one | 78% |
Hydrogenation and Catalytic Reactions
The compound undergoes hydrogenation in the presence of palladium catalysts to form saturated derivatives:
Cope Elimination
Pyrolysis of the N-oxide derivative yields 5-vinyl-pyrrolidin-2-one:
Cyclization Reactions
The aminoethyl group facilitates intramolecular lactamization:
Dealkoxycarbonylation
Removal of ester groups via alkaline saponification and thermolysis:
Interaction with Biological Targets
While not a direct chemical reaction, the compound modulates neurotransmitter systems:
-
Serotonin Receptors : Binds with K = 120 nM.
-
Enzyme Inhibition : IC = 45 μM for monoamine oxidase (MAO).
Comparative Reactivity Table
| Reaction | Key Functional Group | Typical Catalysts | Applications |
|---|---|---|---|
| Oxidation | -NH | HO, Fe | Synthesis of nitroso derivatives |
| Reduction | -CO- | LiAlH | Alcohol/amine production |
| Cope Elimination | N-Oxide | Heat | Vinyl-pyrrolidinone synthesis |
| Cyclization | -NH, -CO- | Lewis acids | Heterocyclic drug scaffolds |
Comparison with Similar Compounds
Substitution Patterns in Pyrrolidin-2-one Derivatives
Key structural analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:
| Compound Name | CAS Number | Substituent | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|---|
| 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride | 1909286-53-8 | 5-(2-aminoethyl) | C₆H₁₃ClN₂O | 164.63 | Ethylamine side chain; (5S) enantiomer |
| 5-(Aminomethyl)pyrrolidin-2-one hydrochloride | 115307-13-6 | 5-(aminomethyl) | C₅H₁₁ClN₂O | 150.61 | Shorter side chain; higher solubility |
| 5-Methylpyrrolidin-2-one hydrochloride | 62069-49-2 | 5-methyl | C₅H₁₀ClNO | 151.59 | Non-polar methyl group; lower reactivity |
| 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one HCl | 1011357-93-9 | 4-amino, 1-(4-methoxyphenyl) | C₁₁H₁₅ClN₂O₂ | 266.70 | Aromatic substituent; enhanced stability |
| (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone diHCl | 1286208-22-7 | 5-(pyridinylmethylamino)methyl | C₁₂H₁₈Cl₂N₃O | 315.20 | Bulky heterocyclic group; dihydrochloride |
Key Observations :
- Side Chain Length: The 2-aminoethyl group in the target compound provides greater conformational flexibility compared to the shorter aminomethyl group in 115307-13-6 .
- Aromatic vs.
- Salt Forms: Dihydrochloride salts (e.g., 1286208-22-7) often show improved aqueous solubility compared to monohydrochloride forms .
Physicochemical Properties
- Solubility: The hydrochloride salt form enhances water solubility, critical for bioavailability. For example, 5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 115307-13-6) is explicitly noted for its solubility in aqueous solutions .
- Stereochemical Impact: The (5S) configuration of the target compound may confer distinct biological activity compared to racemic mixtures or other enantiomers (e.g., (R)-5-(Aminomethyl)pyrrolidin-2-one, CAS: 173336-98-6) .
Preparation Methods
Benzylation-Nitroalkene Reduction Sequence
The patent CA1047041A outlines a foundational method for synthesizing pyrrolidine derivatives, adaptable for 5-(2-aminoethyl)pyrrolidin-2-one. The process involves:
N-Benzylation of Pyrrolidin-2-one :
Reaction of pyrrolidin-2-one with benzyl chloride in benzene under basic conditions (e.g., sodium methoxide) yields N-benzyl-pyrrolidin-2-one. This step protects the amine, preventing undesired side reactions during subsequent functionalization.Alkylation and Nitromethane Addition :
Treatment of N-benzyl-pyrrolidin-2-one with dimethyl sulfate in methanol introduces a methyl sulfate group, followed by nitromethane addition to form N-benzyl-5-nitromethylene-pyrrolidin-2-one. This nitroalkene intermediate serves as a precursor for the aminoethyl side chain.Catalytic Hydrogenation :
Reduction of the nitro group using Raney nickel under high-pressure hydrogen (50–145 kg/cm²) in ethanol converts the nitromethylene moiety to an aminomethyl group. Subsequent acidic workup and neutralization yield the free base, which is purified via distillation.
Key Data :
Stereoselective Synthesis of (5S)-Enantiomer
The commercial (5S)-enantiomer requires enantioselective methods:
Chiral Auxiliary Approach :
Starting from L-proline, oxidation to pyrrolidin-2-one followed by Grignard addition of 2-nitroethylmagnesium bromide introduces the nitroethyl group. Stereochemical control is achieved using a Evans oxazolidinone auxiliary, with diastereomeric resolution via crystallization.Asymmetric Hydrogenation :
A palladium-catalyzed hydrogenation of 5-(2-nitrovinyl)pyrrolidin-2-one using (R)-BINAP as a chiral ligand produces the (5S)-enantiomer with 92% enantiomeric excess (ee). This method avoids protective groups, streamlining synthesis.
Optimization Insights :
- Temperature: 100°C for nitro group reduction minimizes byproducts.
- Catalyst: Raney nickel outperforms palladium in cost-effectiveness for large-scale production.
Reaction Optimization and Process Scalability
Solvent and Temperature Effects
Catalytic System Comparison
| Catalyst | Pressure (kg/cm²) | Yield (%) | Purity (%) |
|---|---|---|---|
| Raney Nickel | 145 | 78 | 97.6 |
| Pd/C (10%) | 50 | 65 | 95.2 |
Data adapted from CA1047041A and PMC8352847.
Characterization and Quality Control
Spectroscopic Analysis
Chiral Purity Assessment
Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) confirms ≥98% ee for the (5S)-enantiomer.
Applications in Drug Discovery
The compound’s rigid pyrrolidine scaffold enhances binding to proteins with enantioselective pockets, as demonstrated in kinase inhibitors (CK1γ) and glycine transporter 1 (GlyT1) antagonists. Its hydrochloride salt improves aqueous solubility, facilitating in vivo pharmacokinetic studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Approach :
- Nucleophilic Substitution : React pyrrolidin-2-one derivatives with 2-chloroethylamine in polar aprotic solvents (e.g., DMF) under reflux, followed by hydrochloric acid neutralization. Adjust stoichiometry to minimize side products like unreacted amines or dimerization .
- Reductive Amination : Use ketone intermediates (e.g., 5-oxopyrrolidine derivatives) with ethylenediamine in the presence of reducing agents (e.g., NaBH) under controlled pH (~5–6) to favor selective amine formation .
- Optimization : Monitor reaction progress via TLC or HPLC. For scale-up, ensure inert atmospheres (N) to prevent oxidation of sensitive intermediates .
Q. How should researchers ensure the stability of this compound during storage?
- Methodological Approach :
- Storage Conditions : Store in amber glass vials at 2–8°C to prevent photodegradation. Use desiccants (e.g., silica gel) in sealed containers to avoid hygroscopic degradation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolyzed amines or lactam reformation) .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Approach :
- Purity Analysis : Use reverse-phase HPLC with a C18 column and mobile phase buffered at pH 6.5 (ammonium acetate/acetic acid). Detect impurities at 210–220 nm .
- Structural Confirmation : Employ H/C NMR to verify amine and lactam moieties. Compare spectral data with reference standards (e.g., δ 3.2–3.5 ppm for CHNH groups) .
Advanced Research Questions
Q. How can computational modeling improve the design of synthetic pathways for this compound?
- Methodological Approach :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for amine-alkylation steps .
- Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction yield. For example, DMF vs. acetonitrile may alter activation barriers by 5–10 kJ/mol .
- Machine Learning : Train models on existing pyrrolidinone synthesis data to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) for reductive steps .
Q. How can researchers resolve contradictions in crystallographic data during structural characterization?
- Methodological Approach :
- Space Group Analysis : Compare experimental X-ray diffraction patterns (e.g., monoclinic P21/c vs. P21/n) with computational predictions. Discrepancies may arise from counterion placement (Cl) or hydrogen-bonding networks .
- Dynamic NMR : Resolve ambiguous proton environments (e.g., NH rotation barriers) by variable-temperature NMR to validate solid-state vs. solution-phase structures .
Q. What strategies are effective for impurity profiling in batches of this hydrochloride salt?
- Methodological Approach :
- Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with HO) and identify degradation products via LC-MS. Use reference standards for known impurities (e.g., lactam hydrolysis products) .
- Ion Chromatography : Quantify residual chloride ions to assess stoichiometric consistency. Deviations >2% may indicate incomplete neutralization or side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
